molecular formula C17H21N3O3S B10998690 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10998690
M. Wt: 347.4 g/mol
InChI Key: RFTCYFGSOQXHCR-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a unique combination of a thiazinan ring and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Two Fragments: The final step involves coupling the thiazinan-phenyl fragment with the pyrrole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction of the thiazinan ring can yield the corresponding thiazolidine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with enzymes and proteins are studied to understand its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Protein Interaction: The compound may interact with proteins, altering their conformation and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)acetamide
  • **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)butanamide

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of a thiazinan ring and a pyrrole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C17H21N3O3S/c21-17(8-12-19-9-1-2-10-19)18-15-6-5-7-16(14-15)20-11-3-4-13-24(20,22)23/h1-2,5-7,9-10,14H,3-4,8,11-13H2,(H,18,21)

InChI Key

RFTCYFGSOQXHCR-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=CC=C3

Origin of Product

United States

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